molecular formula C21H21N5O5S B382470 diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate CAS No. 315678-98-9

diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate

Cat. No.: B382470
CAS No.: 315678-98-9
M. Wt: 455.5g/mol
InChI Key: OWUGPLDTUNPAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate is a complex organic compound with the molecular formula C21H21N5O5S It is characterized by the presence of a tetrazole ring, a phenyl group, and an isophthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate typically involves multiple steps. One common route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide in the presence of a suitable solvent.

    Thioether Formation: The tetrazole derivative is then reacted with a halogenated acetamide to form the thioether linkage.

    Isophthalate Esterification: Finally, the thioether compound is esterified with diethyl isophthalate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with amines or alcohols to form amides or ethers, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, ethers.

Scientific Research Applications

Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure and functional groups.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate involves its interaction with specific molecular targets. The tetrazole ring and phenyl group allow it to bind to enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 5-(2-(benzylthio)acetamido)isophthalate: Similar structure but with a benzyl group instead of a phenyl-tetrazole moiety.

    Diethyl 5-(2-(methylthio)acetamido)isophthalate: Contains a methylthio group instead of the phenyl-tetrazole moiety.

    Diethyl 5-(2-(ethylthio)acetamido)isophthalate: Contains an ethylthio group instead of the phenyl-tetrazole moiety.

Uniqueness

Diethyl 5-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)isophthalate is unique due to the presence of the tetrazole ring, which imparts specific electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

diethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5S/c1-3-30-19(28)14-10-15(20(29)31-4-2)12-16(11-14)22-18(27)13-32-21-23-24-25-26(21)17-8-6-5-7-9-17/h5-12H,3-4,13H2,1-2H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUGPLDTUNPAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.